molecular formula C11H12O2 B030793 5-Methoxy-2-tetralone CAS No. 32940-15-1

5-Methoxy-2-tetralone

Cat. No.: B030793
CAS No.: 32940-15-1
M. Wt: 176.21 g/mol
InChI Key: MDAIAXRTLTVEOU-UHFFFAOYSA-N
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Description

5-Methoxy-2-tetralone is an organic compound with the molecular formula C11H12O2. It is a derivative of tetralone, characterized by a methoxy group attached to the fifth position of the tetralone ring. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

5-Methoxy-2-tetralone is an important medical intermediate . It is primarily used in the synthesis of medicines for treating Parkinson’s disease . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to keep it in a dark place, sealed, and in a dry environment . This helps maintain its stability and ensures its effectiveness as an intermediate in drug synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methoxy-2-tetralone involves the reduction of 1,6-dimethoxy benzene using sodium metal in an alcohol and ammonia medium. The reaction is carried out at temperatures between 15 and 35 degrees Celsius, with specific weight ratios of reactants to ensure high selectivity and yield .

Another method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with ethylene in the presence of a catalyst to produce this compound .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form 5-methoxy-2-tetralin.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products:

    Oxidation: Produces quinones.

    Reduction: Produces 5-methoxy-2-tetralin.

    Substitution: Produces various substituted tetralones depending on the reagents used.

Scientific Research Applications

5-Methoxy-2-tetralone is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 5-Methoxy-1-tetralone
  • 6-Methoxy-2-tetralone
  • 7-Methoxy-2-tetralone

Comparison: 5-Methoxy-2-tetralone is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficacy in pharmaceutical applications .

Properties

IUPAC Name

5-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAIAXRTLTVEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293356
Record name 5-Methoxy-2-tetralone
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32940-15-1
Record name 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone
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Record name 5-Methoxy-2-tetralone
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Record name 32940-15-1
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Record name 5-Methoxy-2-tetralone
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Record name 2(1H)-Naphthalenone, 3,4-dihydro-5-methoxy
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Record name 5-METHOXY-2-TETRALONE
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Synthesis routes and methods I

Procedure details

1,6-Dihydroxynaphthalene (44 g (0.247 mole)) was mixed with 245 mL of 2N NaOH and 55 mL of methyl sulfate. The mixture was stirred at room temperature. When the pH of the mixture was 6, 124 mL of 2N NaOH and 26.4 mL of methyl sulfate were added and stirred until 1,6-dihydroxynaphthalene was disappeared. Excess of methyl sulfate was destroyed by heating for 30 minutes at 100° C. The warm liquid was acidified and extracted with CH2Cl2. The CH2Cl2 layer was washed twice with 2N NaOH and evaporated. A yield of 47.73 g (92%) of 1,6-dimethoxynaphthanene was obtained. Sodium (19 g) was added to a solution of 22.5 of crude 1,6-dimethoxynaphthalene in 190 mL of boiling ethanol. Ethanol (40 mL) was then added and heating continued under reflux until the Na had disappeared (about 40 minutes). Water (60 mL) was added cautiously and then most of the ethanol was removed under reduced pressure. The residue was mixed with 30 mL of water and the lower aqueous layer was separated and extracted twice with dioxane, which was then combined with the oily upper layer. Water (25 mL) and then hydrochloric acid (density of 1.18 g/mL) until the mixture was acidic (pH 2-3). Then, 3 mL more of HCl was added and the liquid was stirred at about 70° C. for 30 minutes. The lower oily layer was separated, the aqueous layer was diluted with 100 mL of water, separated from more oil, and extracted thrice with methylene chloride. The combined oil and methylene chloride extracts were stirred with 50 mL of saturated aqueous sodium bisulfite until crystallization began. The solid was triturated with ether, then washed with ether and dried. Free 5-methoxy-2-tetralone was obtained by treating the bisulfite addition compound with excess 10% Na2CO3 and extracting the resulting mixture with methylene chloride. The extract was washed with 10% HCl and then with water and dried with Na2SO4. Volatiles were removed under reduced pressure to leave 17 g (81% yield) of liquid. On keeping, the 3,4-Dihydro-5-methoxy-2-(1H)-naphthalenone (hereinafter, "Compound 20") solidified in massive prisms with a melting point of 25°-36° C.
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
22.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
190 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
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40 mL
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Synthesis routes and methods II

Procedure details

A solution of 5-Methoxy-2-tetralone (X1) (150 g) in toluene (1000 mL) was prepared in a 2 L jacketed vessel equipped with a Dean-Stark condenser. To this solution was added propylamide (Y1) (150 g) and para-toluenesulfonic acid monohydrate (15 g). The mixture was refluxed for 24 hrs and reaction completion evaluated by hplc. The solution was cooled to 60° C. and 1% w/w Na2CO3 added (450 mL). In order to prevent product precipitation a further 300 mL of toluene was added. The phases were separated and the organic layer washed with water (450 mL). The organic layer was then cooled to 50° C. and aged to allow the product to crystallise. After crystallisation the slurry was further cooled to 5-10° C. and filtered. The filter cake was washed with toluene (2×150 mL), petroleum ether (150 mL) and the white crystalline needles were dried under vacuum at 25° C. to a constant weight of 124.4 g corresponding to compound (A2) (63.2% yield).
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
propylamide
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

5-Methoxy-2-tetralone was prepared according to the method of Ames et al., J. Chem. Soc.. 1965, 2636, as follows: To a boiling solution of 100 g (0.53 mol) of 1,6-dimethoxynapthalene in 1.4 L EtOH was added 90 g (3.91 mol) sodium shavings and the mixture was stirred until all the sodium was dissolved. The reaction was cooled to 0° C., and 457 mL concentrate HCl and 395 mL H2O was added dropwise and refluxed one hour. The mixture was filtered and the filtrate was concentrated, dissolved in H2O and extracted with diethyl ether. The organic layer was concentrated and dissolved in 60 mL saturated sodium bisulfite, stirred for 20 min., then filtered. The resulting solid was freed and distilled to give the product (65% yield) as a clear oil: NMR (CDCl3)δ7.2(1H,m), 6.8(2H,m), 3.9(3H,s), 3.6(2H,s), 3.1(2H,m), 2.55(2H,m).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
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0 (± 1) mol
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Yield
65%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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